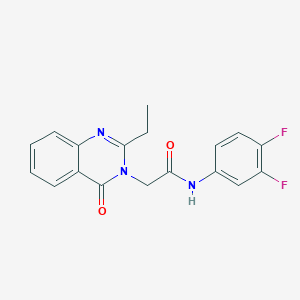
N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-difluoroaniline and 2-ethyl-4-oxoquinazoline.
Formation of Intermediate: The 3,4-difluoroaniline is reacted with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 2-ethyl-4-oxoquinazoline under specific reaction conditions, such as the presence of a base and a suitable solvent.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It could be explored for its potential therapeutic effects in treating diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide
- N-(3,4-difluorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Uniqueness
N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide is unique due to the presence of both the difluorophenyl and ethyl-oxoquinazolinyl groups. These structural features may confer specific biological activities or chemical reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C18H15F2N3O2 |
|---|---|
Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-(2-ethyl-4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C18H15F2N3O2/c1-2-16-22-15-6-4-3-5-12(15)18(25)23(16)10-17(24)21-11-7-8-13(19)14(20)9-11/h3-9H,2,10H2,1H3,(H,21,24) |
InChI Key |
RBIABENLQJRVNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-({7-azido-8-hydroxy-2-phenyl-hexahydro-2H-pyrano[3,2-D][1,3]dioxin-6-YL}oxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate](/img/structure/B12505489.png)
![3-{[3,5-Bis(trifluoromethyl)phenyl]amino}-4-[(pyrrolidin-2-ylmethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12505505.png)
![1-Methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12505512.png)
![1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12505518.png)

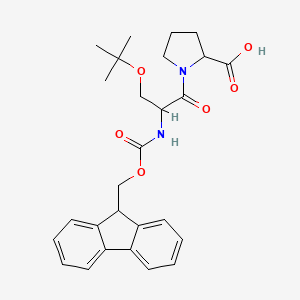
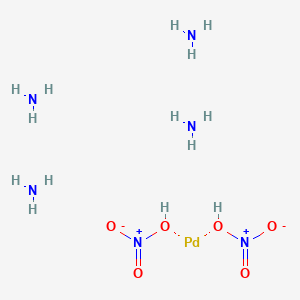
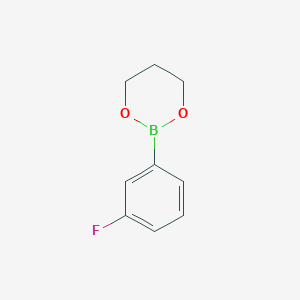

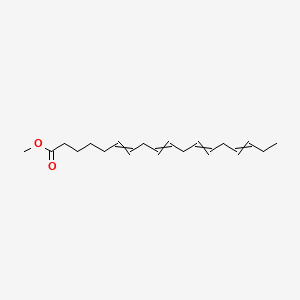
![5-{[5-(2,3-Dichlorophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12505562.png)
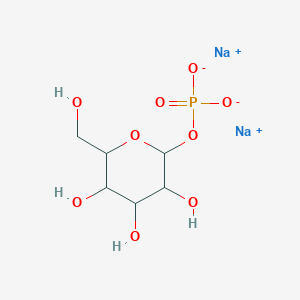
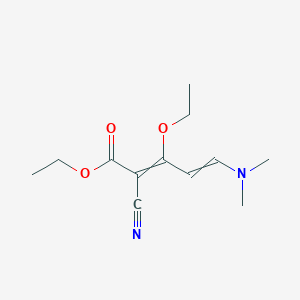
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
